molecular formula C8H10O3 B13167726 3-(2-Methyloxolan-3-yl)prop-2-ynoic acid

3-(2-Methyloxolan-3-yl)prop-2-ynoic acid

Cat. No.: B13167726
M. Wt: 154.16 g/mol
InChI Key: GMYFRXWYQGOAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyloxolan-3-yl)prop-2-ynoic acid is an organic compound with the molecular formula C8H10O3 It is a derivative of propiolic acid, featuring a methyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyloxolan-3-yl)prop-2-ynoic acid typically involves the reaction of 2-methyloxolane with propiolic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyloxolan-3-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

    Substitution: The methyloxolane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-(2-Methyloxolan-3-yl)prop-2-ynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methyloxolan-3-yl)prop-2-ynoic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved in its mechanism of action are complex and depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid
  • 3-(Oxan-3-yl)prop-2-ynoic acid
  • 3-(Oxolan-2-yl)prop-2-ynoic acid

Uniqueness

3-(2-Methyloxolan-3-yl)prop-2-ynoic acid is unique due to its specific methyloxolane ring position and the presence of a propiolic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3-(2-methyloxolan-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H10O3/c1-6-7(4-5-11-6)2-3-8(9)10/h6-7H,4-5H2,1H3,(H,9,10)

InChI Key

GMYFRXWYQGOAQC-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)C#CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.